molecular formula C13H9N7O3 B10967624 2-[(4-nitrophenoxy)methyl]-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

2-[(4-nitrophenoxy)methyl]-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B10967624
M. Wt: 311.26 g/mol
InChI Key: MZSHJWARTOETRF-UHFFFAOYSA-N
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Description

2-[(4-nitrophenoxy)methyl]-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex organic compound that belongs to the class of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines.

Preparation Methods

The synthesis of 2-[(4-nitrophenoxy)methyl]-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases, solvents like dimethylformamide (DMF), and catalysts to facilitate the formation of the desired product . Industrial production methods may involve optimization of these reaction conditions to increase yield and purity while reducing costs and environmental impact.

Chemical Reactions Analysis

2-[(4-nitrophenoxy)methyl]-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield the corresponding amine derivative.

Mechanism of Action

The mechanism of action of 2-[(4-nitrophenoxy)methyl]-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine involves inhibition of CDKs. CDKs are enzymes that regulate the cell cycle by phosphorylating key proteins. By inhibiting CDKs, this compound can induce cell cycle arrest and apoptosis in cancer cells . The molecular targets include CDK2/cyclin A2 complexes, and the pathways involved are related to cell cycle regulation and apoptosis induction .

Properties

Molecular Formula

C13H9N7O3

Molecular Weight

311.26 g/mol

IUPAC Name

4-[(4-nitrophenoxy)methyl]-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C13H9N7O3/c21-20(22)8-1-3-9(4-2-8)23-6-11-16-13-10-5-15-17-12(10)14-7-19(13)18-11/h1-5,7H,6H2,(H,15,17)

InChI Key

MZSHJWARTOETRF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OCC2=NN3C=NC4=C(C3=N2)C=NN4

Origin of Product

United States

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